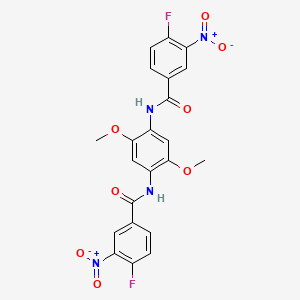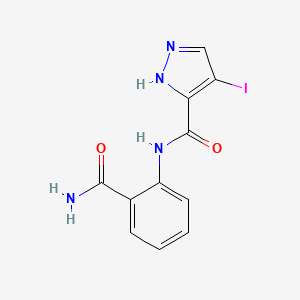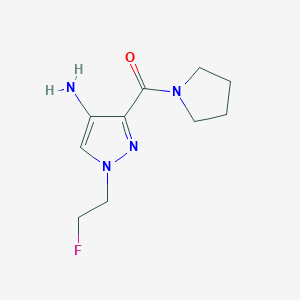
1-(difluoromethyl)-3-nitro-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)-3-nitro-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The presence of both difluoromethyl and nitro groups in its structure makes it an interesting compound for various chemical and biological applications. The difluoromethyl group is known for its ability to enhance the lipophilicity and metabolic stability of molecules, while the nitro group is often involved in redox reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-3-nitro-1H-pyrazol-5-amine typically involves the introduction of the difluoromethyl group and the nitro group onto a pyrazole ring. One common method is the difluoromethylation of a pyrazole precursor, followed by nitration. For example, the difluoromethylation can be achieved using difluoromethylating agents such as chlorodifluoromethane or fluoroform under basic conditions . The nitration step can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure better control over reaction conditions and higher yields. The use of microreactors can enhance the efficiency of the difluoromethylation and nitration steps by providing precise temperature and mixing control .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Difluoromethyl)-3-nitro-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst, iron powder, acidic conditions.
Substitution: Thiols, amines, basic conditions.
Major Products Formed
Reduction of Nitro Group: 1-(Difluoromethyl)-3-amino-1H-pyrazol-5-amine.
Substitution of Difluoromethyl Group: Various substituted pyrazoles depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Difluoromethyl)-3-nitro-1H-pyrazol-5-amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(difluoromethyl)-3-nitro-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds with target proteins, while the nitro group can participate in redox reactions that modulate the activity of enzymes . The compound may act as an inhibitor or activator of specific enzymes, depending on its structure and the nature of the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole: Similar in structure but lacks the nitro group, making it less reactive in redox reactions.
1-(Trifluoromethyl)-3-nitro-1H-pyrazol-5-amine: Contains a trifluoromethyl group instead of a difluoromethyl group, which can affect its lipophilicity and metabolic stability.
Uniqueness
1-(Difluoromethyl)-3-nitro-1H-pyrazol-5-amine is unique due to the combination of the difluoromethyl and nitro groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances its lipophilicity and metabolic stability, while the nitro group allows for participation in redox reactions, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C4H4F2N4O2 |
|---|---|
Poids moléculaire |
178.10 g/mol |
Nom IUPAC |
2-(difluoromethyl)-5-nitropyrazol-3-amine |
InChI |
InChI=1S/C4H4F2N4O2/c5-4(6)9-2(7)1-3(8-9)10(11)12/h1,4H,7H2 |
Clé InChI |
UWUHRBMKKLTFBL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N(N=C1[N+](=O)[O-])C(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-2-(difluoromethoxy)-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B14922550.png)


![4-bromo-N-(4-{[(4-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B14922563.png)

![([1-(2,2-Difluoroethyl)-1H-pyrazol-3-YL]methyl)(methyl)amine](/img/structure/B14922568.png)
![5'-Ethyl 3'-(2-methoxyethyl) 2'-amino-5-bromo-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B14922583.png)

![5-[4-(Pentyloxy)phenyl]imidazolidine-2,4-dione](/img/structure/B14922598.png)
![N-[(E)-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B14922599.png)
![(4Z)-2-(4-bromophenyl)-5-methyl-4-({[4-(piperidin-1-ylcarbonyl)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14922604.png)
![N-[4-(1-cyanocyclopentyl)phenyl]acetamide](/img/structure/B14922613.png)
![5-{[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B14922616.png)
![N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B14922617.png)
